molecular formula C13H18ClN3OS B2655638 5-chloro-N-(2-methylcyclohexyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1197499-49-2

5-chloro-N-(2-methylcyclohexyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No. B2655638
CAS RN: 1197499-49-2
M. Wt: 299.82
InChI Key: ATLWXAWHXILRGD-UHFFFAOYSA-N
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Description

5-chloro-N-(2-methylcyclohexyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. The compound is a pyrimidine derivative that has shown promising results in scientific research studies.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-methylcyclohexyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. The compound has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to play a crucial role in cancer cell growth and survival. It also inhibits the activity of various kinases and transcription factors that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The compound has been found to exhibit significant biochemical and physiological effects, including the inhibition of cancer cell proliferation and survival, anti-inflammatory and antioxidant properties, and the modulation of various signaling pathways and enzymes involved in cellular processes.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments, including its potent activity against cancer cell lines, anti-inflammatory and antioxidant properties, and the ability to modulate various signaling pathways and enzymes involved in cellular processes. However, the compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for research on 5-chloro-N-(2-methylcyclohexyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. These include further studies on its safety and efficacy in vivo, the development of analogs with improved potency and selectivity, and the identification of novel targets and signaling pathways that can be modulated by the compound. Additionally, the compound's potential applications in other fields, such as agriculture and environmental science, should also be explored.

Synthesis Methods

The synthesis of 5-chloro-N-(2-methylcyclohexyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with 2-methylcyclohexylamine in the presence of a suitable solvent and a catalyst. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

The compound has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been found to exhibit potent activity against various cancer cell lines, including breast, prostate, and lung cancer. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

5-chloro-N-(2-methylcyclohexyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3OS/c1-8-5-3-4-6-10(8)16-12(18)11-9(14)7-15-13(17-11)19-2/h7-8,10H,3-6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLWXAWHXILRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-methylcyclohexyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

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